
2-Triethoxysilylfuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Triethoxysilylfuran is an organosilicon compound with the molecular formula C₁₀H₁₈O₄Si. It is a derivative of furan, a heterocyclic organic compound, and contains a triethoxysilyl functional group.
Vorbereitungsmethoden
2-Triethoxysilylfuran can be synthesized through several methods. One common synthetic route involves the reaction of furan with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions and can be catalyzed by transition metals such as palladium or rhodium . The general reaction scheme is as follows:
Furan+TriethoxysilaneCatalystthis compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-Triethoxysilylfuran undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis and condensation, and electrophiles such as halogens or nitro groups for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-Triethoxysilylfuran has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biomedical Research: Its derivatives are explored for their potential antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
Environmental Science: It is used in the development of sensors and probes for detecting environmental pollutants.
Wirkmechanismus
The mechanism of action of 2-Triethoxysilylfuran involves its ability to form strong covalent bonds with other molecules through its triethoxysilyl group. This allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of stable, three-dimensional networks. The furan ring can also interact with various biological targets, potentially disrupting microbial cell membranes and inhibiting their growth .
Vergleich Mit ähnlichen Verbindungen
2-Triethoxysilylfuran can be compared with other similar compounds such as:
2-Triethoxysilylthiophene: Similar to this compound but contains a thiophene ring instead of a furan ring. It has different electronic properties and reactivity.
2-Triethoxysilylbenzene: Contains a benzene ring, leading to different chemical behavior and applications in materials science.
2-Triethoxysilylpyrrole:
The uniqueness of this compound lies in its combination of the furan ring and the triethoxysilyl group, which imparts specific chemical properties and reactivity that are valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
55811-52-4 |
|---|---|
Molekularformel |
C10H18O4Si |
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
triethoxy(furan-2-yl)silane |
InChI |
InChI=1S/C10H18O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11-10/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
PAJAJFGTKMNHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CC=CO1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



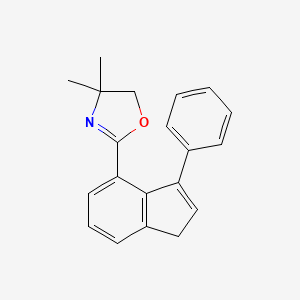
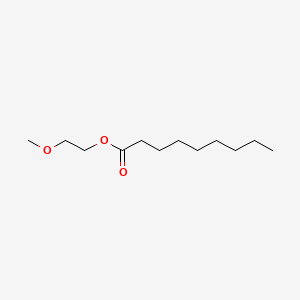
![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)

![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)

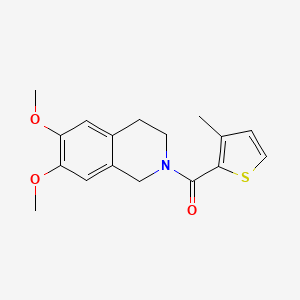
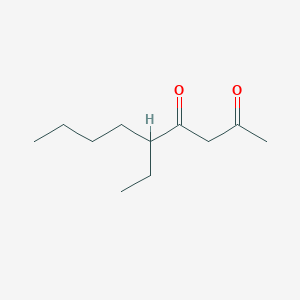

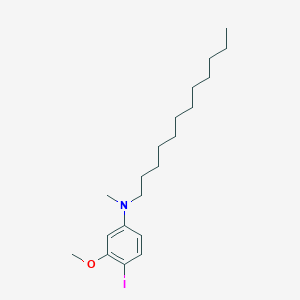
![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
